molecular formula C16H11ClO3 B5783931 7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one

7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one

Cat. No.: B5783931
M. Wt: 286.71 g/mol
InChI Key: MIDOUMCJCSTDLR-UHFFFAOYSA-N
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Description

7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H11ClO3 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.0396719 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one, a derivative of the chromen-2-one class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, as well as its potential applications in medicinal chemistry.

Structural Characteristics

This compound features a benzopyrone core with specific substitutions that enhance its biological activity. The presence of a chloro substituent and the unique 7-position substitution pattern contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various synthesized coumarin derivatives demonstrated that compounds structurally similar to this compound showed varying degrees of activity against bacterial strains. For instance, certain derivatives displayed IC50 values indicating effective inhibition of bacterial growth, suggesting that the biological activity is influenced by the substituents on the coumarin skeleton .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through various assays. In vitro studies have shown that this compound can inhibit albumin denaturation, which is a marker for anti-inflammatory activity. The percentage inhibition observed was compared to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory conditions .

Anticancer Effects

The anticancer properties of this compound have also been investigated. It has been reported to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects at certain concentrations. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

Study on Coumarin Derivatives

A comprehensive study synthesized multiple coumarin derivatives, including this compound. The derivatives were screened for their biological activities, revealing that modifications at specific positions significantly affected their efficacy against various biological targets. For example, compounds with halogen substitutions showed enhanced antimicrobial activity compared to those without such modifications .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights that the presence of electron-withdrawing groups (like chlorine) at specific positions increases the compound's reactivity and biological efficacy. This relationship is crucial for designing new derivatives with improved pharmacological profiles .

Data Table: Biological Activity Overview

Activity IC50 Values (µM) Reference
AntimicrobialVaries (e.g., 52.39 for related compounds)
Anti-inflammatory% Inhibition (e.g., compared to ibuprofen)
AnticancerVaries (specific cell lines)

Properties

IUPAC Name

7-[(2-chlorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c17-14-4-2-1-3-12(14)10-19-13-7-5-11-6-8-16(18)20-15(11)9-13/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDOUMCJCSTDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=CC(=O)O3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.